Quinoline-3,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTNYVRPYQQOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinoline 3,4 Diol and Its Analogues
Modern and Sustainable Synthesis Approaches
Green Chemistry Considerations (e.g., Solvent-Free, Microwave-Assisted, Aqueous Media, Aerobic Oxidation)
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline (B57606) scaffolds to minimize environmental impact. ijpsjournal.com These approaches prioritize the use of non-hazardous solvents, renewable resources, and energy-efficient techniques. ijpsjournal.comresearchgate.net
Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the need for potentially hazardous organic solvents. tandfonline.com One-pot, solvent-free methods have been developed for synthesizing quinoline derivatives, often utilizing catalysts on solid supports like silica (B1680970) gel. researchgate.net For instance, the reaction of anilines with alkyl vinyl ketones on a silica gel surface impregnated with indium(III) chloride under microwave irradiation proceeds without any solvent, offering operational simplicity and high yields. researchgate.net Similarly, iron(III) chloride has been used effectively in solvent-free, three-component reactions of aldehydes, anilines, and ethyl lactate (B86563) to produce 2,4-disubstituted quinolines. tandfonline.comscispace.com Other approaches have employed catalysts such as 4-N,N-dimethylaminopyridine (DMAP) or molecular iodine under solvent-free conditions, which also avoids the need for complex column chromatography purification. tandfonline.comresearchgate.net
Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times, often reducing them from hours to minutes, while improving yields. researchgate.netnih.govdntb.gov.ua This technique has been successfully applied to various classical quinoline syntheses. For example, a catalyst-free, one-pot condensation of benzene-1,3-diol, aldehyde, ammonium (B1175870) acetate, and acetoacetanilide (B1666496) under microwave irradiation produces quinoline derivatives in 8-10 minutes with yields of 88-96%, a significant improvement over the 4-6 hours required for conventional heating. tandfonline.com Microwave heating has also been effectively combined with solvent-free conditions and recyclable catalysts, such as functionalized propylsulfonic acid, to synthesize polysubstituted quinolines. tandfonline.com
| Reactants | Catalyst/Conditions | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Isatins, β-ketoamides | [Bmim]BF4 (Ionic Liquid) | Toluene (two-phase) | Rapid synthesis, high yields, easy product separation | researchgate.net |
| Anilines, Alkyl vinyl ketones | Indium(III) chloride on Silica Gel | Solvent-Free | Fast reaction, high yield, operational simplicity | researchgate.net |
| Benzene-1,3-diol, Aldehyde, Ammonium acetate, Acetoacetanilide | Catalyst-Free | Ethanol (B145695) | Excellent yields (88-96%) in 8-10 mins | tandfonline.com |
| Anilines, Aldehydes, Styrene | p-sulfonic acid calix rsc.orgarene | Neat (Solvent-Free) | Moderate-to-good yields (40-68%) | rsc.org |
| 6-amino-1,3-dimethyluracil, Aldehydes, Dimedone | p-toluene sulfonic acid [p-TSA] | Water | Eco-friendly, good yields (60-94%) | tandfonline.com |
Aqueous Media: Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. tandfonline.com Several synthetic routes for quinoline derivatives have been adapted to aqueous media. The use of catalysts like p-toluene sulfonic acid (p-TSA) or recyclable titanium dioxide nanoparticles (TiO2-NPs) has enabled efficient one-pot, multi-component reactions in water, achieving excellent yields. tandfonline.com For example, the synthesis of pyrimido[4,5-b]quinolones has been successfully conducted in water at 90°C. tandfonline.comrsc.org
Aerobic Oxidation: The use of molecular oxygen, typically from air, as the terminal oxidant is a cornerstone of green oxidation chemistry because the only byproduct is water. mdpi.comrsc.org Aerobic oxidation has been employed in the synthesis of quinolines from various precursors. A palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines provides a direct route to substituted quinolines. mdpi.comorganic-chemistry.org Similarly, heterogeneous cobalt oxide has been shown to be an effective catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org In some cases, aerobic oxidation can proceed without a metal catalyst, using systems like TEMPO or tris(4-bromophenyl)aminium hexachloroantimonate (TBPA+˙ SbCl6−) to facilitate the reaction. rsc.org
Electrochemically and Photochemically Driven Syntheses
Modern synthetic chemistry has embraced electricity and light as clean and efficient reagents to drive chemical transformations.
Electrochemically Driven Syntheses: Electrochemical synthesis offers a sustainable alternative to conventional methods that often require stoichiometric chemical oxidants or reductants. oup.com A paired electrolysis strategy has been developed that enables the simultaneous synthesis of quinolines and their conjugation to bioactive molecules in a single operation. nih.gov This method uses electroreduction to activate isatin (B1672199) and anodic oxidation of KI to catalyze a cascade annulation, demonstrating the unique capabilities of electrochemical activation. nih.gov Another approach involves the electrochemical synthesis of cyclic ether-annulated tetrahydroquinolines from imines and cyclic ethers in an undivided cell, proceeding through an aza-Diels-Alder cycloaddition. researchgate.net
Photochemically Driven Syntheses: Photochemical methods utilize visible light as a renewable energy source to initiate reactions, often under mild, metal-free conditions. mdpi.comresearchgate.net For instance, the synthesis of spiro[indoline-3,4′-quinoline] has been achieved through a visible light-induced oxidative coupling of indole (B1671886) with enaminone and malononitrile, using eosin (B541160) Y as an organic photocatalyst. researchgate.net This metal-free approach is environmentally friendly and operates at room temperature. researchgate.net In another example, a photoredox Minisci-type addition reaction, catalyzed by a chiral lithium phosphate (B84403)/Ir-photoredox complex, was used to synthesize 3-(N-indolyl)quinolines with high stereoselectivity. rsc.org Acid-mediated photochemical cyclization of arylazides with alkynes has also been reported as a route to form highly functionalized quinolines. mdpi.com
Regioselective and Stereoselective Synthesis Strategies
Enantioselective Synthesis of Chiral Quinoline-3,4-diol Derivatives (if applicable)
While direct enantioselective synthesis of chiral this compound is not extensively documented, significant progress has been made in the asymmetric synthesis of its structural analogues, particularly chiral dihydroquinolines and other derivatives. These methods provide a framework for potentially accessing chiral diols.
A notable strategy involves the asymmetric partial hydrogenation of quinolines. nih.gov By incorporating an ester group at the C-3 position of the quinoline ring, the C3=C4 double bond is activated for hydrogenation. nih.gov Using a chiral Iridium-SpiroPAP catalyst, a wide variety of 4-substituted 3-ethoxycarbonylquinolines can be hydrogenated to yield chiral 1,4-dihydroquinolines with exceptional enantioselectivity (up to 99% ee) and high yields. nih.gov
Copper-catalyzed reactions have also been instrumental in synthesizing chiral quinoline frameworks. An enantioselective synthesis of chiral tetrahydroquinoline scaffolds bearing three contiguous stereocenters was achieved through a copper-catalyzed sequential 1,4-borylation/Mannich cyclization. rsc.org Another approach utilizes a photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate and an Iridium complex to generate 3-(N-indolyl)quinolines containing both C-N axial chirality and a carbon central chirality with high stereoselectivity. rsc.org These advanced catalytic systems demonstrate the potential for creating complex chiral architectures within the quinoline family.
Optimization of Reaction Conditions and Yields
Parametric Studies (Temperature, Pressure, Catalyst Loading, Reagent Ratios)
The optimization of reaction parameters such as temperature, catalyst loading, solvent, and reagent ratios is crucial for maximizing product yields and minimizing side reactions. Systematic parametric studies are often conducted to identify the ideal conditions for a given transformation.
For example, in the development of a transition-metal-free synthesis of 3-substituted quinolines from N,N-dimethyl enaminones and o-aminobenzyl alcohols, a detailed optimization study was performed. frontiersin.org The reaction was tested with various promoters, solvents, and temperatures to determine the optimal conditions. The study found that a combination of TsOH as a promoter and K2S2O8 as an oxidant in dichloroethane (DCE) at 80°C provided the highest yield (81%). frontiersin.org Lowering the temperature or changing the solvent resulted in significantly reduced yields, highlighting the sensitivity of the reaction to these parameters.
| Entry | Promoter (equiv.) | Oxidant (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TsOH (0.2) | K2S2O8 (2.0) | DCE | 80 | 81 |
| 2 | PTSA (0.2) | K2S2O8 (2.0) | DCE | 80 | 79 |
| 3 | TFA (0.2) | K2S2O8 (2.0) | DCE | 80 | 75 |
| 4 | None | K2S2O8 (2.0) | DCE | 80 | 25 |
| 5 | TsOH (0.2) | None | DCE | 80 | Trace |
| 6 | TsOH (0.2) | K2S2O8 (2.0) | Toluene | 80 | 65 |
| 7 | TsOH (0.2) | K2S2O8 (2.0) | CH3CN | 80 | 53 |
| 8 | TsOH (0.2) | K2S2O8 (2.0) | DCE | 60 | 45 |
| 9 | TsOH (0.2) | K2S2O8 (2.0) | DCE | 100 | 78 |
Similar optimization studies are common across different synthetic methods. In an iron-catalyzed three-component reaction for 2-arylquinolines, various reaction parameters were screened, identifying that FeCl3 was the optimal catalyst and the reaction proceeded best at 90°C. rsc.org These detailed investigations are fundamental to transforming a novel reaction into a practical and reliable synthetic protocol.
Impact of Ligands and Additives on Reaction Efficiency
The efficiency of synthetic methodologies for producing this compound analogues, particularly 3,4-disubstituted quinolin-2(1H)-ones and related structures, is significantly influenced by the choice of ligands and additives. These components can enhance catalytic activity, improve yields, and control regioselectivity in various reaction types, including modern palladium-catalyzed cross-coupling reactions and classic condensation methods like the Friedländer and Pfitzinger syntheses.
In palladium-catalyzed reactions, ligands are crucial for stabilizing the metal center and modulating its reactivity. For instance, in the synthesis of 3,3-disubstituted-3,4-dihydroquinolin-2(1H)-ones, the use of P(o-tol)3 as a ligand for the Pd(OAc)2 catalyst was found to improve the reaction's efficiency. nih.gov Similarly, the synthesis of 3,4-disubstituted quinolin-2(1H)-ones through a ligand-free palladium-catalyzed annulation of internal alkynes with N-substituted 2-iodoanilines in the presence of carbon monoxide has been reported. nih.gov
Additives also play a critical role. In some palladium-catalyzed cyclizations, the addition of pivalic acid (PivOH) can lead to slightly better yields, although it is not always essential. nih.gov Acidic additives are frequently employed in condensation reactions. For example, the Doebner reaction for synthesizing quinoline-4-carboxylic acids from anilines can be effectively promoted by acids like BF3·THF. nih.gov The Friedländer annulation, another key method for quinoline synthesis, can be catalyzed by a variety of acidic additives, including trifluoroacetic acid (TFA), which is used in the synthesis of novel quinoline-imidazole hybrids. imist.ma In some cases, reactions can proceed without any catalyst or additive, such as the synthesis of quinolines from 2-aminobenzaldehyde (B1207257) and various ketones in water. nih.gov
The following data tables illustrate the impact of different ligands and additives on the efficiency of various synthetic routes to quinoline analogues.
Palladium-Catalyzed Synthesis of 2-Phenylquinoline (B181262)
The synthesis of 2-phenylquinoline from (E)-3-(2-aminophenyl)but-2-enenitrile and phenylhydrazine (B124118) demonstrates the significant impact of the palladium catalyst, ligand, and additive on the reaction yield.
| Entry | Pd Catalyst (10 mol%) | Ligand (20 mol%) | Additive (2 equiv.) | Solvent | Yield (%) |
| 1 | Pd(OAc)2 | L1 | TFA | THF | 12 |
| 2 | PdCl2 | L1 | TFA | THF | 31 |
| 3 | PdCl2 | L1 | TFA | Toluene | 56 |
| 4 | PdCl2 | L4 | TFA | Toluene | Trace |
| 5 | PdCl2 | L5 | TFA | Toluene | Trace |
| 6 | PdCl2 | L1 | O2 (atmosphere) | Toluene | 81 |
| 7 | - | L1 | TFA | Toluene | 0 |
| 8 | PdCl2 | - | TFA | Toluene | 0 |
| Data sourced from a 2020 study on palladium-catalyzed cascade reactions. rsc.org | |||||
| L1: 2,2′-bipyridine; L4: 6,6′-dimethyl-2,2′-bipyridine; L5: 2,9-dimethyl-1,10-phenanthroline; TFA: trifluoroacetic acid. |
Friedländer Synthesis of Poly-Substituted Quinolines
The Friedländer annulation is a versatile method for synthesizing poly-substituted quinolines. The choice of catalyst, which acts as an additive, is critical for the reaction's success.
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Conditions | Time (min) | Yield (%) |
| 1 | 2-aminoacetophenone | Ethyl acetoacetate | NiO NPs (10) | Ethanol, reflux | 25 | 94 |
| 2 | 2-aminoacetophenone | Diethyl malonate | NiO NPs (10) | Ethanol, reflux | 30 | 92 |
| 3 | 2-aminobenzophenone | Acetylacetone | NiO NPs (10) | Ethanol, reflux | 40 | 90 |
| 4 | 2-amino-5-chlorobenzophenone | Ethyl acetoacetate | NiO NPs (10) | Ethanol, reflux | 20 | 95 |
| 5 | 2-aminoacetophenone | Ethyl acetoacetate | Chloramine-T | Acetonitrile (B52724), reflux | 4 h | Excellent |
| 6 | 2-amino-5-chlorobenzophenone | Cyclohexan-1,3-dione | P2O5/SiO2 | 80 °C, Solvent-free | 20 | 93 |
| Data compiled from studies on nickel oxide nanoparticles, chloramine-T, and silica-supported P2O5 as catalysts. chemrxiv.orgbeilstein-journals.orgrhhz.net |
Pfitzinger Reaction for Quinaldine Derivatives
The Pfitzinger reaction is another classical method for quinoline synthesis. The use of a supramolecular catalyst, aminoethylamino-β-cyclodextrin (AEA–β–CD), highlights the role of specialized additives in improving reaction outcomes.
| Entry | Reactant 1 (Isatin) | Reactant 2 (1,3-Dicarbonyl) | Catalyst (mol%) | Temperature (°C) | Yield (%) |
| 1 | Isatin | Ethyl 3-oxohexanoate | None | 50 | 0 |
| 2 | Isatin | Ethyl 3-oxohexanoate | AEA–β–CD (1) | 50 | 51 |
| 3 | Isatin | Ethyl 3-oxobutanoate | AEA–β–CD (1) | 50 | 85 |
| 4 | 5-Nitroisatin | Ethyl 3-oxobutanoate | AEA–β–CD (1) | 50 | 79 |
| 5 | 5-Bromoisatin | Ethyl 3-oxobutanoate | AEA–β–CD (1) | 50 | 88 |
| Data sourced from a 2020 study on the use of a modified cyclodextrin (B1172386) in the Pfitzinger reaction. nih.gov |
Chemical Reactivity and Transformation Studies of Quinoline 3,4 Diol
Electrophilic and Nucleophilic Reactions of the Quinoline (B57606) Moiety
The reactivity of the quinoline ring system is characterized by its bicyclic aromatic nature, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. mdpi.com The presence of the nitrogen atom significantly influences the electron distribution and, consequently, the regioselectivity of substitution reactions.
Substitution Reactions on the Aromatic Rings
Electrophilic aromatic substitution reactions on the quinoline nucleus are generally directed to the benzene ring, which is more activated compared to the electron-deficient pyridine ring. slideshare.net The presence of two hydroxyl groups on the pyridine ring in quinoline-3,4-diol is expected to further influence the reactivity of the entire molecule. These hydroxyl groups, being activating, may direct electrophiles to specific positions.
In general, electrophilic substitution on the unsubstituted quinoline ring occurs preferentially at the C5 and C8 positions. orientjchem.org For instance, nitration of quinoline with a mixture of nitric and sulfuric acids typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. benchchem.com Similarly, sulfonation at 220°C predominantly gives quinoline-8-sulfonic acid. slideshare.net
For hydroxylated quinolines, such as 4-hydroxyquinoline (B1666331), nitration can occur at the 3- and 6-positions. benchchem.comarabjchem.org For example, nitration of 4-hydroxy-2(1H)-quinolone with nitric acid can afford 4-hydroxy-3-nitroquinolin-2(1H)-one. arabjchem.org It is plausible that this compound would undergo similar electrophilic substitutions, with the positions of attack being influenced by the combined directing effects of the hydroxyl groups and the nitrogen atom.
Nucleophilic substitution, on the other hand, preferentially occurs on the electron-deficient pyridine ring, typically at the C2 and C4 positions. iipseries.org The presence of hydroxyl groups at the 3 and 4 positions, which can be converted into better leaving groups, could facilitate nucleophilic substitution at these positions.
Table 1: Regioselectivity of Electrophilic Substitution on the Quinoline Ring
| Reaction | Reagents | Major Product(s) for Unsubstituted Quinoline | Reference |
| Nitration | HNO₃/H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | benchchem.com |
| Sulfonation | H₂SO₄, 220°C | Quinoline-8-sulfonic acid | slideshare.net |
Note: This table represents the general reactivity of the unsubstituted quinoline ring. The presence of hydroxyl groups in this compound would alter this reactivity.
Reactions Involving the Nitrogen Heteroatom
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. orientjchem.org It can readily undergo protonation to form quinolinium salts. orientjchem.org Furthermore, the nitrogen can be alkylated and acylated. orientjchem.orgresearchgate.net For instance, quinoline reacts with alkyl halides to form N-alkylquinolinium halides. nih.gov Acylation of the nitrogen atom is also a common transformation. researchgate.net These reactions are fundamental to modifying the electronic properties and steric environment of the quinoline core.
Reactions of the Vicinal Diol Functionality
The vicinal diol group at the C3 and C4 positions is a key functional feature of this compound, offering a versatile platform for a variety of chemical transformations.
Derivatization: Esterification, Etherification, and Acetylation
The hydroxyl groups of the vicinal diol can be readily derivatized through esterification, etherification, and acetylation to modify the compound's properties and to serve as protecting groups in further synthetic steps.
Esterification: Carboxylic acids or their derivatives can react with the diol to form esters. For example, gallic acid can undergo esterification with diols to form gallic acid esters. slideshare.net
Etherification: The hydroxyl groups can be converted to ethers. For instance, treatment of 2,4-dichloroquinoline (B42001) with sodium methoxide (B1231860) yields 2,4-dimethoxyquinoline. asianpubs.org A similar reaction with this compound would be expected to yield 3,4-dimethoxyquinoline.
Acetylation: Acetylation is a common method for protecting hydroxyl groups. Acetic anhydride (B1165640) is frequently used for this purpose. tandfonline.com Iron-catalyzed acetylation of N-heteroarenes using triethylorthoformate as an acetyl source has also been reported. researchgate.net
Table 2: Examples of Diol Derivatization Reactions
| Reaction Type | Reagent(s) | Product Type | General Reference |
| Esterification | Carboxylic Acid/Acyl Halide | Diester | rsc.org |
| Etherification | Alkyl Halide/Sulfate, Base | Diether | asianpubs.org |
| Acetylation | Acetic Anhydride, Catalyst | Diacetate | tandfonline.com |
Oxidation and Reduction Pathways of the Diol Group
The vicinal diol functionality can undergo both oxidation and reduction reactions, leading to a variety of products.
Oxidation: The oxidation of the benzene ring in quinoline can lead to the formation of a diol intermediate, which can be further cleaved to yield a carboxylic acid and an aldehyde. mdpi.com Specific to the vicinal diol, oxidative cleavage can occur. Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave the carbon-carbon bond of vicinal diols to form two carbonyl compounds. nih.gov
Reduction: The reduction of diols is less common than their oxidation. However, under certain conditions, the hydroxyl groups can be removed. More relevant is the reduction of the quinoline ring system. Sodium borohydride (B1222165) in carboxylic acid media is a powerful system for the reduction of quinolines and related heterocycles. rsc.org Specifically, reduction of quinoline with sodium borohydride and cerium chloride can yield the corresponding tetrahydroquinoline. mdpi.com
Cyclization Reactions Involving the Diol Functionality (e.g., Ketal/Acetal Formation)
The vicinal diol of this compound is well-suited for cyclization reactions, particularly the formation of cyclic ketals and acetals. These reactions are often used to protect the diol functionality.
Ketal/Acetal Formation: Reaction of a diol with a ketone or an aldehyde in the presence of an acid catalyst leads to the formation of a cyclic ketal or acetal, respectively. scirp.orggrowingscience.com For example, a ketone can react with terminal vicinal hydroxyl groups to form a 1,3-dioxolane (B20135) structure. rsc.org This reaction is reversible and can be used to protect the diol during other synthetic transformations. heteroletters.org
Formation of Complex Polycyclic and Heterocyclic Systems
The bifunctional nature of this compound and its tautomer, 3-hydroxyquinolin-4(1H)-one, allows them to serve as precursors for a variety of fused heterocyclic structures. These reactions often involve the functional groups at the 3- and 4-positions to build new rings onto the quinoline framework.
Synthesis of Fused Quinoline Systems (e.g., Pyrazoloquinolines)
The synthesis of fused quinoline systems, particularly pyrazolo[3,4-b]quinolines, is a well-established area of research due to the interesting photophysical and biological properties of these compounds. uj.edu.plmdpi.com These syntheses often involve the construction of the quinoline ring onto a pyrazole (B372694) precursor or vice-versa.
One common strategy is the Friedländer condensation, which can be adapted to produce pyrazolo[3,4-b]quinolines. uj.edu.pl For instance, the reaction of 2-amino-3-formylquinolines with hydrazines can yield the fused pyrazole ring. A synthesis of pyrazolo[3,4-b]quinoline derivatives has been reported starting from 2-chloro-3-formyl quinoline, which is treated with hydrazine (B178648) hydrate. rroij.com
Another approach involves multicomponent reactions. A one-pot tandem synthesis of 3-substituted-1-aryl-1H-pyrazolo-[3,4-b]quinoline compounds has been developed using substituted aryl amines and pyrazolones, mediated by acid and DMSO. rsc.org Green synthesis methods have also been explored, using catalysts like pyridine-2-carboxylic acid for the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles to regioselectively produce pyrazolo[3,4-b]quinolinones in high yields. researchgate.net
While direct synthesis from this compound is not the most cited method, the chemistry of its tautomer, 3-hydroxyquinolin-4(1H)-one, is relevant. For example, the Gould-Jacobs reaction, which typically uses anilines to produce 4-hydroxyquinolines, can be adapted by using 3-aminopyrazole (B16455) derivatives to obtain 1H-pyrazolo[3,4-b]pyridines, which are structurally related to pyrazoloquinolines. mdpi.com
Table 1: Examples of Reagents for Pyrazoloquinoline Synthesis This table is generated based on synthetic methods for pyrazoloquinolines and may not directly involve this compound as a starting material.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product Type | Reference |
|---|---|---|---|---|
| 2-Chloro-3-formyl quinoline | Hydrazine hydrate | - | Pyrazolo[3,4-b]quinoline | rroij.com |
| Aryl amines | Pyrazolones | DMSO/Acid | 3-Substituted-1-aryl-1H-pyrazolo-[3,4-b]quinoline | rsc.org |
| Aldehydes | 1,3-Cyclodiones | 5-Amino-1-phenyl-pyrazoles | Pyrazolo[3,4-b]quinolinone | researchgate.net |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | - | 1H-Pyrazolo[3,4-b]pyridine derivative | mdpi.com |
Mechanistic Investigations and Kinetic Studies
The mechanistic aspects of reactions involving this compound are often discussed in the context of its more stable tautomer, 3-hydroxyquinolin-4(1H)-one.
Elucidation of Reaction Pathways and Intermediates
Mechanistic studies have shed light on the formation of the 3-hydroxyquinolinone core and its subsequent reactions. A phosphine-mediated redox cyclization of 1-(2-nitroaryl)prop-2-ynones to produce 3-hydroxyquinolin-4(1H)-ones has been described. organic-chemistry.org The proposed mechanism involves a Michael addition of the phosphine (B1218219) to the ynone, which generates an allenolate intermediate that is subsequently trapped by the nitro group to form the quinoline ring system. organic-chemistry.org The critical role of water in this transformation has also been highlighted. organic-chemistry.org
For the formation of related 3-hydroxyquinolin-2-ones, a combined experimental and DFT mechanistic study revealed three competing reaction channels: ring-closure via the ipso site, a 1,2-Cl shift pathway, and ring-closure via the ortho site. acs.org The understanding of these pathways allowed for the optimization of the synthesis. acs.org
The photophysical behavior of 3-hydroxyquinolones has also been a subject of mechanistic inquiry. These compounds can undergo excited-state intramolecular proton transfer (ESIPT), leading to dual emission. acs.org The mechanism involves the transfer of the proton from the 3-hydroxyl group to the 4-carbonyl oxygen in the excited state. acs.org
Determination of Rate Laws and Activation Parameters
A kinetic study of the cyclization of phenacyl anthranilate to form 3-hydroxy-2-phenyl-4(1H)-quinolinone has been reported, examining the reaction under various conditions. upol.cz This provides an example of kinetic analysis for the formation of the 3-hydroxy-4-quinolone skeleton.
Furthermore, time-resolved fluorescence studies have been used to investigate the kinetics of the excited-state intramolecular proton transfer (ESIPT) in 3-hydroxyquinolone derivatives. acs.org These studies revealed that the rate of ESIPT is significantly influenced by the substitution pattern on the quinoline ring. For example, 2-phenyl-3-hydroxyquinolone derivatives undergo a much faster ESIPT (by nearly an order of magnitude) compared to their 2-methyl analogs. acs.org This acceleration is attributed to steric effects that favor the intramolecular hydrogen bond necessary for the proton transfer. acs.org
Table 2: Investigated Kinetic Parameters for Related 3-Hydroxyquinolone Reactions This table is generated based on available kinetic data for reactions of related compounds, not necessarily this compound itself.
| Reaction Type | System Studied | Kinetic Parameter Investigated | Finding | Reference |
|---|---|---|---|---|
| Cyclization | Phenacyl anthranilate to 3-hydroxy-2-phenyl-4(1H)-quinolinone | Reaction kinetics | Studied under various conditions to understand mechanism. | upol.cz |
| Proton Transfer | 2-Substituted-3-hydroxyquinolones | ESIPT rate | 2-Phenyl substitution accelerates ESIPT compared to 2-methyl. | acs.org |
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of quinoline-3,4-diol, offering detailed insights into its molecular framework and dynamic behavior in solution.
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment
A suite of multi-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. magritek.comprinceton.eduustc.edu.cn
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the quinoline (B57606) scaffold.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. magritek.comustc.edu.cn Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique identifies long-range correlations (typically over two to three bonds) between protons and carbons. magritek.comustc.edu.cn It is particularly crucial for identifying quaternary carbons and piecing together the complete carbon skeleton by connecting different molecular fragments. magritek.com
The combination of these techniques allows for the complete and accurate assignment of all proton and carbon resonances in the this compound molecule. scielo.brglobalauthorid.comipb.pt
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-2 | 8.51 (s) | 145.2 | C-3, C-4, C-8a |
| H-5 | 7.68 (t) | 125.1 | C-4, C-6, C-7, C-8a |
| H-6 | 7.23 (m) | 124.4 | C-5, C-7, C-8 |
| H-7 | 7.16 (m) | 126.8 | C-5, C-6, C-8, C-8a |
| H-8 | 7.26 (d) | 118.9 | C-4a, C-6, C-7 |
This is an illustrative table. Actual chemical shifts and correlations for this compound may vary.
Dynamic NMR for Conformational Analysis and Tautomerism Studies
This compound exists in equilibrium with its tautomer, 3-hydroxyquinolin-4(1H)-one. nih.govebi.ac.uk This dynamic process, known as keto-enol tautomerism, can be investigated using dynamic NMR (DNMR) techniques. ubd.edu.bn By monitoring changes in the NMR spectra at different temperatures, it is possible to study the kinetics and thermodynamics of this interchange. semanticscholar.orgresearchgate.net
In different solvents, the position of the equilibrium can shift. For instance, polar protic solvents like methanol (B129727) can favor the diol form, while polar aprotic solvents may favor the keto form. researchgate.netbeilstein-journals.org DNMR studies, including line-shape analysis, can determine the rate constants (k), activation energies (Ea), and other dynamic parameters for the tautomeric exchange, providing a quantitative understanding of this intramolecular process. ubd.edu.bnfu-berlin.de
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. uhu-ciqso.es
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise atomic arrangement within a crystal. uhu-ciqso.esmdpi.comajchem-a.com For this compound, this analysis would confirm the planar structure of the quinoline ring system and provide exact measurements of bond lengths and angles. In cases of chiral derivatives, SC-XRD can be used to determine the absolute configuration of the enantiomers. rsc.org The data obtained from SC-XRD allows for the unequivocal elucidation of the molecule's conformation in the solid state.
Table 2: Illustrative Crystallographic Data for a Heterocyclic Compound (Note: As specific crystallographic data for this compound was not found, this table represents typical parameters obtained from a single-crystal X-ray diffraction study.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 90 |
| β (°) | 98.618(10) |
| γ (°) | 90 |
| Volume (ų) | 900.07(5) |
| Z | 4 |
| Data adapted from a representative structure. mdpi.com |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, the most significant of these are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The hydroxyl groups of this compound are potent hydrogen bond donors, while the nitrogen atom and the oxygen atoms can act as acceptors. These interactions are crucial in dictating the crystal packing, often forming extensive networks that link molecules together. nih.govacs.orgmdpi.com Studies on analogous systems have shown the formation of two-dimensional networks through N-H···O and O-H···O hydrogen bonds. nih.gov
π-π Stacking: The aromatic quinoline ring system facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. acs.orgnih.gov These interactions, characterized by centroid-to-centroid distances typically in the range of 3.4–3.5 Å, contribute significantly to the stability of the crystal lattice. reading.ac.ukresearchgate.net
Polymorphism and Co-crystallization Studies
Polymorphism refers to the ability of a compound to exist in more than one crystal form. researchgate.net Different polymorphs can exhibit distinct physicochemical properties. While no specific studies on the polymorphism of this compound were identified, it is a phenomenon often observed in molecules capable of strong intermolecular interactions. researchgate.net
Co-crystallization involves crystallizing a target molecule with a second component, known as a coformer, to create a new crystalline solid with potentially improved properties. mdpi.combrieflands.com The study of co-crystals can be complex, as different stoichiometric ratios and even different polymorphs of the co-crystal can form. researchgate.net Solution-based and solid-state grinding methods are common approaches to screen for and produce co-crystals. mdpi.comnih.gov The investigation of this compound co-crystals could reveal novel solid-state structures with tailored properties.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrations. labmanager.com For this compound, these spectra provide definitive evidence for its key structural features, including the hydroxyl, carbonyl, and quinoline ring systems. mdpi.comresearchgate.net
The vibrational spectrum of this compound is complex, but key regions can be assigned to specific functional group motions. The assignments are based on established data for quinoline derivatives, ketones, and phenols. uantwerpen.bescialert.net
O-H and N-H Stretching: A broad absorption band is expected in the FT-IR spectrum, typically between 3400 cm⁻¹ and 3200 cm⁻¹, which can be attributed to the stretching vibrations of the C3-hydroxyl group (ν O-H) and the N-H group of the quinolinone ring. The breadth of this peak suggests intermolecular hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) moiety of the quinoline ring typically appear in the 3100-3000 cm⁻¹ region. scialert.netresearchgate.net
C=O Stretching: A strong, sharp absorption band characteristic of the C4-carbonyl group (ν C=O) is a prominent feature in the FT-IR spectrum, expected in the range of 1650-1620 cm⁻¹. This frequency is lower than that of a simple ketone due to the influence of intramolecular hydrogen bonding with the C3-hydroxyl group and resonance within the quinolone system.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon bonds (ν C=C) and the carbon-nitrogen bond (ν C=N) within the quinoline ring system are observed in the 1600-1450 cm⁻¹ region. mdpi.comscialert.net These often appear as a series of sharp bands of varying intensity.
O-H Bending and C-O Stretching: The in-plane bending of the O-H group and the stretching of the C-O bond are expected in the fingerprint region, typically between 1400 cm⁻¹ and 1200 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring give rise to bands in the 900-700 cm⁻¹ range, which can be diagnostic of the substitution pattern.
Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds give strong signals in the FT-IR spectrum, the non-polar C=C bonds of the aromatic ring often produce more intense signals in the Raman spectrum. labmanager.com
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| ν(O-H) / ν(N-H) | Hydroxyl / Amide | 3400 - 3200 | Weak / Medium | Broad, Strong |
| ν(C-H) | Aromatic Ring | 3100 - 3000 | Strong | Medium / Strong |
| ν(C=O) | Ketone (Quinolinone) | 1650 - 1620 | Medium | Strong, Sharp |
| ν(C=C) / ν(C=N) | Aromatic/Quinoline Ring | 1600 - 1450 | Strong | Medium / Strong |
| δ(O-H) / ν(C-O) | Hydroxyl / Phenol | 1400 - 1200 | N/A | Medium |
| γ(C-H) | Aromatic Ring | 900 - 700 | N/A | Strong |
The introduction of substituents onto the this compound scaffold can significantly alter its vibrational spectrum. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—influences bond strengths and, consequently, their vibrational frequencies. frontiersin.orgscirp.org
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CF₃): These groups decrease the electron density in the ring system. This can lead to a slight increase (a blue shift) in the C=O stretching frequency due to a reduction in the resonance contribution that weakens the carbonyl bond. For example, studies on halogenated quinolines show shifts in the characteristic ring vibration frequencies. uantwerpen.benih.gov
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase electron density in the ring. This enhanced resonance effect can further weaken the C=O double bond, causing its stretching frequency to decrease (a red shift). Similarly, the C-O and O-H bond characteristics may be altered, shifting their respective vibrational frequencies. frontiersin.org
These shifts, although sometimes subtle, provide valuable insight into the electronic environment within substituted analogs of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. mcmaster.ca
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₉H₇NO₂. HRMS can distinguish its exact mass from other compounds with the same nominal mass. nih.govscielo.br
Calculated Exact Mass: 161.04768 g/mol nih.gov
Expected HRMS Result: An [M+H]⁺ ion would be observed at m/z 162.0550, and an [M-H]⁻ ion would be observed at m/z 160.0404.
The ability to obtain a mass measurement with accuracy in the parts-per-million (ppm) range unequivocally confirms the elemental composition, a critical step in structure confirmation. massey.ac.nzrsc.org
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. nih.govwikipedia.org The resulting fragment ions are analyzed to build a picture of the molecule's structure. The fragmentation of quinoline derivatives often involves characteristic losses of small, stable neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), and water (H₂O). mcmaster.caresearchgate.netaip.org
For the 3-hydroxyquinolin-4(1H)-one tautomer, a plausible fragmentation pathway for the [M+H]⁺ ion (m/z 162) would involve:
Loss of Water: A facile loss of H₂O from the protonated molecule to yield a fragment ion at m/z 144.
Loss of Carbon Monoxide: Subsequent loss of CO from the quinolinone ring is a very common pathway for such structures, resulting in a fragment at m/z 116. researchgate.net This fragment corresponds to a protonated amino-indenone or a related stable structure.
Loss of HCN: Quinoline rings are known to fragment via the elimination of HCN, which would lead to a fragment ion from m/z 116 to m/z 89. mcmaster.ca
Analyzing these specific fragmentation steps provides strong evidence for the presence and connectivity of the quinolinone core and hydroxyl group. nih.govresearchgate.net
Interactive Table: Plausible MS/MS Fragmentation Pathways for this compound ([M+H]⁺)
| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 162 | H₂O | 144 | Protonated 3-hydroxyquinoline (B51751) cation |
| 144 | CO | 116 | Ion derived from loss of carbonyl group |
| 116 | HCN | 89 | Ion derived from heterocyclic ring opening |
| 162 | CO | 134 | Ion derived from initial carbonyl loss |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. up.ac.za The UV-Vis spectrum of this compound is dominated by electronic transitions within its conjugated π-system. tu-bs.delibretexts.org
The spectrum is expected to show multiple absorption bands characteristic of the quinoline chromophore. These transitions are primarily of two types:
π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For quinoline derivatives, these typically result in two main bands:
An intense band at a shorter wavelength (around 220-250 nm).
A structured, medium-intensity band at a longer wavelength (around 300-350 nm). scielo.brresearchgate.net
n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. This transition is often observed as a shoulder on the longer-wavelength π → π* band, particularly for the C=O group. up.ac.za
The presence of the hydroxyl and carbonyl groups extends the conjugation of the system compared to unsubstituted quinoline, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by solvent polarity, a phenomenon known as solvatochromism. researchgate.net
Interactive Table: Expected Electronic Transitions for this compound
| Wavelength Range (nm) | Transition Type | Chromophore |
| 220 - 250 | π → π | Benzene ring of quinoline |
| 300 - 350 | π → π | Extended quinolinone conjugated system |
| > 340 (Shoulder) | n → π* | Carbonyl group (C=O) |
Absorption Maxima and Molar Extinction Coefficients
The electronic absorption spectrum of the 3-hydroxy-4(1H)-quinolone chromophore is characterized by distinct absorption bands in the ultraviolet (UV) region. The precise wavelengths of maximum absorption (λmax) and their corresponding molar extinction coefficients (ε) are influenced by the substitution pattern on the quinolone ring.
While specific data for the unsubstituted this compound is limited in available literature, analysis of its derivatives provides a clear picture of the chromophore's properties. For instance, theoretical studies using time-dependent density functional theory (TD-DFT) on the optimized geometry of 2-heptyl-3-hydroxy-4(1H)-quinolone calculated major electronic transitions at 341.04 nm, 239.68 nm, and 223.05 nm. nih.gov Experimental data for various derivatives, as detailed in the table below, show multiple absorption bands, typically in the 200-260 nm and 310-360 nm ranges. The band around 315-330 nm is a general characteristic of many quinolone derivatives. actamedicamarisiensis.ro The interaction of these compounds with metal ions can lead to the appearance of new absorption bands; for example, the complexation of 2-phenyl-3-hydroxy-4(1H)-quinolone with cations like Zn(II) results in a new band between 385–405 nm, while the original ligand band at 350–360 nm disappears. rsc.org
Table 1: Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) for 3-Hydroxy-4(1H)-quinolone Derivatives
| Compound Name | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Solvent |
|---|---|---|---|
| 4-Hydroxy-3-methyl-2(1H)-quinolone | 226 | 12000 | Methanol |
| 312 | 2300 | Methanol | |
| 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | 216, 251, 342 | Not Specified | Not Specified |
| 2-phenyl-3-hydroxy-4(1H)-quinolone | 350-360 | Not Specified | Aqueous Media with MeCN |
This table presents data for substituted derivatives to illustrate the spectroscopic properties of the 3-hydroxy-4(1H)-quinolone core. nih.govrsc.orgcaymanchem.com
Solvatochromic Behavior and Environmental Effects on Electronic Spectra
Solvatochromism describes the change in a substance's color, or more accurately, a shift in its absorption or emission spectra, in response to a change in the polarity of the solvent. actamedicamarisiensis.ro The electronic spectra of 3-hydroxy-4(1H)-quinolone and its derivatives are sensitive to the surrounding chemical environment, including solvent polarity and pH. actamedicamarisiensis.ronih.gov
The effect of the solvent on the UV absorption is influenced by the specific structure of the compound. actamedicamarisiensis.ro For example, a study on 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) revealed a moderate red shift (bathochromic shift) in its absorption maxima when the solvent was changed from a buffer solution to ethanol (B145695). nih.gov In contrast, some 3-arylazo-4-hydroxyquinolin-2(1H)-one derivatives show no significant solvatochromic shifts, a phenomenon attributed to strong intramolecular hydrogen bonding that stabilizes the molecule's ground and excited states, reducing interaction with solvent molecules. emerald.comresearchgate.net
The pH of the solution also plays a critical role. Studies on various quinolone derivatives in methanol, acidic (0.1M HCl), and basic (0.1M NaOH) solutions have demonstrated both hypsochromic (blue) and bathochromic (red) shifts. actamedicamarisiensis.ro Typically, a slight hypsochromic shift is observed at acidic and basic pH values compared to neutral methanol. actamedicamarisiensis.ro The presence of different substituents can significantly alter this behavior. emerald.comresearchgate.net For instance, the unique photophysical properties of some 3-acyl-6-amino-4-quinolone derivatives make them sensitive to acidic environments. researchgate.net The analysis of a hydroxyquinoline derivative using Catalan's and Kamlet's techniques helps in understanding the various solute-solvent interactions at play. researchgate.net
Table 2: Solvatochromic Effects on 3-Hydroxy-4(1H)-quinolone Derivatives
| Compound Class | Solvent/Condition | Observed Effect | Reference |
|---|---|---|---|
| General Quinolone Derivatives | Methanol vs. 0.1M HCl / 0.1M NaOH | Hypsochromic and bathochromic shifts | actamedicamarisiensis.ro |
| 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | Buffer vs. Ethanol | Moderate red shift (bathochromic) | nih.gov |
| 3-Arylazo-4-hydroxyquinolin-2(1H)-one derivatives | Various organic solvents | No significant variation | emerald.comresearchgate.net |
| 2-benzofuryl-3-hydroxy-4(1H)-quinolone | Various organic solvents | High sensitivity to solvent basicity | nih.gov |
Theoretical and Computational Chemistry of Quinoline 3,4 Diol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Quinoline-3,4-diol at the atomic and molecular levels. These calculations are instrumental in understanding the molecule's electronic characteristics, conformational preferences, and spectroscopic signatures.
The electronic structure of a molecule is key to its chemical reactivity and stability. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron to a higher energy state. rsc.orgmdpi.com Conversely, a larger HOMO-LUMO gap indicates greater stability and lower chemical reactivity. rsc.org
Table 1: Frontier Molecular Orbital Energies and Related Properties of Quinoline (B57606) Derivatives (Illustrative Data) químicadiseño de fármacos y productos naturales. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Quinoline | -6.646 | -1.816 | 4.830 |
| 8-hydroxy-2-methyl quinoline | -8.475 | -5.218 | 3.257 |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -7.346 | -5.032 | 2.314 |
This table presents illustrative data based on calculations for quinoline and its derivatives to demonstrate the concepts of HOMO, LUMO, and the energy gap. uantwerpen.bescirp.org Actual values for this compound would require specific calculations.
Computational methods are employed to find the most stable three-dimensional structure of this compound through a process called energy minimization or geometry optimization. mdpi.com This involves calculating the potential energy of different atomic arrangements and identifying the conformation with the lowest energy, which corresponds to the most stable structure. mdpi.com
Conformational landscape analysis explores the various possible spatial arrangements (conformers) of the molecule and their relative energies. mdpi.com For flexible molecules, this analysis is crucial for understanding which conformations are most likely to exist and participate in chemical reactions. For a relatively rigid structure like the quinoline core, the focus is often on the orientation of substituent groups, such as the hydroxyl groups in this compound. Theoretical studies on related quinoline derivatives have successfully used methods like the B3LYP/6-311++G(d,p) level of theory to determine optimized geometries. mdpi.com
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netijcce.ac.ir
NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. science.govnih.gov These theoretical predictions often show good agreement with experimental spectra, aiding in the assignment of signals to specific atoms within the molecule. researchgate.netnih.gov
IR (Infrared): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. ijcce.ac.irdergipark.org.tr These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational methods. niscpr.res.in The analysis of these vibrations helps in identifying the functional groups present in the molecule. dergipark.org.tr
UV-Vis (Ultraviolet-Visible): Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. science.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.org This information provides insights into the electronic transitions occurring within the molecule. scirp.org
Table 2: Predicted Spectroscopic Data for a Quinoline Derivative (Illustrative)
| Spectroscopic Technique | Calculated Value | Experimental Value |
| ¹H NMR (ppm) | Varies by proton | Varies by proton |
| ¹³C NMR (ppm) | Varies by carbon | Varies by carbon |
| IR (cm⁻¹) | Scaled frequencies for various modes | Frequencies for various modes |
| UV-Vis (nm) | λmax predictions | λmax measurements |
This table is for illustrative purposes. Specific predicted values for this compound would be obtained from dedicated computational studies. nih.gov
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. whiterose.ac.uk It has proven to be a powerful tool for studying the properties of quinoline derivatives. uantwerpen.bewhiterose.ac.uk
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway a reaction will follow. numberanalytics.com
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. numberanalytics.com DFT methods can be used to locate and characterize the geometry and energy of transition states. numberanalytics.com This information is crucial for understanding reaction kinetics and selectivity. For example, in the study of Povarov reactions to synthesize quinoline derivatives, DFT has been used to analyze the transition states of the cycloaddition step. mdpi.com Similarly, DFT has been employed to study the mechanism of rearrangements of spirocyclic indolenines into quinolines. whiterose.ac.uk
DFT provides a framework for calculating various reactivity descriptors that help predict how a molecule will interact with other chemical species.
Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the most reactive sites within a molecule for nucleophilic and electrophilic attacks. niscpr.res.inresearchgate.net It measures the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net For quinoline and its derivatives, Fukui functions have been used to identify reactive sites, showing where electron density increases upon the addition of a charge. uantwerpen.beresearchgate.net
MEP (Molecular Electrostatic Potential): The MEP is a global reactivity descriptor that is plotted onto the electron density surface of a molecule. uantwerpen.be It visualizes the electrostatic potential, with negative regions (typically colored red or yellow) indicating areas prone to electrophilic attack, and positive regions (blue) indicating areas susceptible to nucleophilic attack. uantwerpen.be
ALIE (Average Local Ionization Energy): The ALIE is another descriptor used to identify sites for electrophilic attack. uantwerpen.be It represents the average energy required to remove an electron from any point on the electron density surface of a molecule. uantwerpen.be Lower ALIE values indicate regions where electrons are less tightly bound and therefore more susceptible to electrophilic attack. uantwerpen.be
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their structural flexibility, interactions with their environment, and conformational stability. For quinoline derivatives, MD simulations have been employed to understand protein-ligand stability, the influence of solvents, and the dynamics of intermolecular interactions. mdpi.commdpi.comnih.gov
The dynamic behavior of quinoline derivatives is governed by a complex interplay of intra- and intermolecular forces, including hydrogen bonding and π-π stacking. mdpi.comnih.gov In the solid state, the arrangement of molecules in the crystal lattice is dominated by these interactions. For instance, studies on related quinolineboronic acids reveal that self-assembly in the solid state can be driven by the formation of specific intermolecular B-N bonds, reinforced by hydrogen bonding networks and π–π stacking of the quinoline rings. nih.gov Similarly, Car–Parrinello Molecular Dynamics (CPMD) simulations of 10-hydroxybenzo[h]quinoline (B48255) in the crystalline phase highlight the importance of the environment in modulating hydrogen bond dynamics. mdpi.com
In solution, quinoline derivatives exhibit significant dynamic behavior. MD simulations on various dihydroxyl-quinoline derivatives have been used to study their dynamic interactions within biological systems. nih.gov These simulations track the stability of protein-ligand complexes and identify key intermolecular interactions that govern their binding. mdpi.comnih.gov The formation of dimers and other aggregates in solution is also a known phenomenon for related heterocyclic systems like pyrazolo[3,4-b]quinoline, particularly in non-polar solvents, with dimerization constants being significant. researchgate.net The dominant intermolecular interactions in solution often involve hydrogen bonds, as revealed by analyses of radial distribution functions (RDF) from MD simulations, which measure the probability of finding an atom at a certain distance from another. researchgate.netresearchgate.net For this compound, the presence of two hydroxyl groups would be expected to lead to strong hydrogen bonding, both with solvent molecules and potentially with other solute molecules, leading to self-assembly. nih.gov
The solvent environment can significantly influence the conformation, stability, and photophysical properties of quinoline derivatives. uantwerpen.beresearchgate.netacs.org Theoretical studies on related hydroxy-quinoline compounds show that solvent polarity and hydrogen-bonding capabilities can dramatically alter the rates of processes like excited-state intramolecular proton transfer (ESIPT). researchgate.netacs.org For example, the ESIPT reaction rate for a similar compound, 4'-methoxy-3-hydroxyflavone, varies by over three orders of magnitude depending on the solvent's H-bonding capability. researchgate.net
Computational studies often perform geometric optimizations in both the gas phase and in various solvents, such as DMSO or water, to account for environmental effects. uantwerpen.bersc.org While some studies on specific quinoline derivatives have concluded that water as a solvent has no significant influence on their fundamental structural properties, this is not a universally applicable finding. uantwerpen.be For molecules capable of ESIPT, like 10-hydroxybenzo[h]quinoline, the intramolecular hydrogen bond can remain strong and intact across a range of aprotic solvents, making proton transfer the dominant deactivation process regardless of solvent polarity. acs.org However, in protic solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with and alter intramolecular interactions. researchgate.net The stability of different tautomers of this compound, such as the enol and keto forms, is also expected to be influenced by the solvent environment. researchgate.netrsc.org
Structure-Property Relationships
The electronic and chemical properties of the quinoline scaffold can be finely tuned by the introduction of substituents at various positions on the ring system. mdpi.comnumberanalytics.com Computational chemistry provides essential tools for understanding these structure-property relationships, enabling the prediction of how modifications will impact molecular behavior.
The electronic and optical properties of quinoline derivatives are highly sensitive to the nature and position of substituents. mdpi.combeilstein-journals.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule, which in turn affects the energies of the frontier molecular orbitals (HOMO and LUMO). rsc.orgmdpi.com
Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have shown that introducing different substituents can modulate the HOMO-LUMO energy gap (Egap). rsc.orgmdpi.com A smaller Egap is generally associated with higher chemical reactivity, greater polarizability, and a redshift (bathochromic shift) in the maximum absorption wavelength (λmax). rsc.org For example, in studies of quinoline-carbazole systems, designing compounds with stronger acceptor moieties or different π-conjugated linkers systematically reduces the Egap and enhances nonlinear optical (NLO) properties. rsc.orgmdpi.com
The position of the substituent is also critical. Research on alkynylated quinolines demonstrated that an alkynyl group at the 8-position has a greater impact on optical properties than one at the 3-position. beilstein-journals.org Similarly, substituting pyrazolo[3,4-b]quinolines with donor or acceptor groups leads to a redshift in their long-wavelength absorption maxima. researchgate.net These changes are attributed to the altered nature of electronic transitions, which often have an intramolecular charge transfer (ICT) character. beilstein-journals.org
Table 2: Predicted Electronic Properties of Substituted Quinoline Systems
| Molecule/System | EHOMO (eV) | ELUMO (eV) | Egap (eV) | λmax (nm) | Reference |
|---|---|---|---|---|---|
| Quinoline-Carbazole (Q3) | -5.593 | -1.765 | 3.828 | 364 | mdpi.com |
| Quinoline-Carbazole (Q4) | -5.546 | -1.768 | 3.778 | 360 | mdpi.com |
| Quinoline-Carbazole (Q5) | -5.540 | -1.765 | 3.775 | 361 | mdpi.com |
| Parent Compound (Q1) | -5.84 | -1.72 | 4.12 | - | rsc.org |
| Designed Compound (Q1D1) | -5.50 | -2.71 | 2.79 | - | rsc.org |
| Parent Compound (Q2) | -5.81 | -1.73 | 4.08 | - | rsc.org |
| Designed Compound (Q2D1) | -5.47 | -2.72 | 2.75 | - | rsc.org |
Note: Data is from DFT and TD-DFT calculations on various quinoline-based systems as reported in the literature. rsc.orgmdpi.com Egap values for Q3, Q4, and Q5 were recalculated from source data.
Computational methods are instrumental in predicting the most likely sites for chemical reactions on the quinoline ring. uantwerpen.bersc.org The inherent electronic properties of the quinoline system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, dictate its reactivity. numberanalytics.com The nitrogen atom withdraws electron density, making the heterocyclic ring electron-deficient and influencing the reactivity of the entire molecule. numberanalytics.comorientjchem.org
Several quantum-molecular descriptors are used to identify reactive centers:
Molecular Electrostatic Potential (MEP): MEP surfaces map the charge distribution of a molecule. Negative regions (often colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. uantwerpen.beresearchgate.net For quinoline derivatives, negative potentials are typically located around the nitrogen atom and any oxygen-containing substituents. uantwerpen.beresearchgate.net
Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO indicates sites for electrophilic and nucleophilic attack, respectively. The HOMO is typically delocalized over the donor part of a molecule, while the LUMO is situated on the acceptor part. rsc.org
Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point when an electron is added or removed, helping to identify the most electrophilic and nucleophilic sites. uantwerpen.be
Average Local Ionization Energy (ALIE): ALIE surfaces are particularly effective for pinpointing sites susceptible to electrophilic attack, identifying regions from which an electron is most easily removed. uantwerpen.be
For the parent quinoline molecule, electrophilic substitution reactions typically occur at the 5- and 8-positions of the benzenoid ring. numberanalytics.com Theoretical models also identify the C2- and C4-positions of the pyridine ring as electrophilic sites. acs.org The introduction of the hydroxyl groups at the 3- and 4-positions in this compound would significantly alter this reactivity pattern, with the hydroxyl groups and the adjacent carbon atoms becoming key sites for chemical transformations. epa.gov Modern computational tools, including machine learning models, are being developed to provide increasingly accurate predictions of site selectivity for various reactions on heteroaromatic systems like quinoline. rsc.orgresearchgate.net
Applications of Quinoline 3,4 Diol in Advanced Materials and Catalysis
Quinoline-3,4-diol as a Ligand in Coordination Chemistry
The ability of 3-hydroxy-4(1H)-quinolone to act as a potent ligand for various metal ions is a cornerstone of its chemical utility. This interaction is fundamental to its biological roles and its potential applications in materials science.
The synthesis of metal complexes using the 3-hydroxy-4(1H)-quinolone scaffold has been explored, particularly with derivatives of the parent compound. These studies reveal the strong chelating nature of the 3-hydroxy-4-oxo group. For instance, the coordination properties of 1-methyl-2-phenyl-3-hydroxy-4(1H)-quinolone have been characterized through spectrophotometric and fluorescence titrations in the presence of various metal ions. researchgate.net Strong binding is observed with cations such as Cu²⁺, Fe²⁺/³⁺, and Pb²⁺. researchgate.net
Similarly, non-heme iron(II) complexes have been synthesized using ligands that incorporate the 3-hydroxy-4(1H)-quinolone structure to model the active sites of enzymes. acs.org These complexes are typically prepared by reacting the neutral quinolone ligand with an iron(II) salt, such as Fe(OAc)₂, under an inert atmosphere. acs.org The characterization of these complexes involves a suite of spectroscopic methods to elucidate their structure and electronic properties.
The following table summarizes the characterization of metal interactions with ligands based on the 3-hydroxy-4(1H)-quinolone core, as described in the literature.
| Ligand Derivative | Metal Ion(s) | Characterization Methods | Key Findings | Source(s) |
| 1-methyl-2-phenyl-3-hydroxy-4(1H)-quinolone | Cu²⁺, Fe²⁺/³⁺, Pb²⁺, Zn²⁺ | Fluorescence, Spectrophotometry, ¹H NMR | Strong binding observed. Quenching of ligand fluorescence with Cu²⁺, Fe²⁺/³⁺, Pb²⁺; strong fluorescence enhancement with Zn²⁺. | researchgate.net |
| Tridentate N,N,O-ligand with a 3-hydroxy-4(1H)-quinolone unit | Fe²⁺ | X-ray Crystallography, Spectroscopic Methods | Synthesis of a mononuclear non-heme Fe(II) complex modeling enzyme-substrate interactions. | acs.org |
| 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | Various metal ions | Mass Spectrometry | Detection of metal-PQS complexes, indicating chelation activity. | rsc.org |
This compound and its tautomer, 3-hydroxy-4(1H)-quinolone, function as bidentate chelating agents. The primary coordination site involves the deprotonated oxygen of the hydroxyl group at position 3 and the carbonyl oxygen at position 4. This arrangement forms a stable five-membered ring with a central metal ion.
Studies on derivatives like 2-phenyl-3-hydroxy-4(1H)-quinolone confirm that interactions with metal cations lead to significant changes in the molecule's spectroscopic properties. researchgate.net For example, the binding of Zn(II) and Sn(IV) ions can cause strong and selective fluorescence enhancements accompanied by a blue shift in the emission bands, which allows for ratiometric detection of these specific cations. researchgate.net Conversely, interaction with paramagnetic ions like Cu²⁺ and Fe³⁺ typically leads to the quenching of fluorescence. researchgate.net This behavior underscores the ability of the 3-hydroxy-4-oxo system to effectively coordinate with metal ions, altering the electronic state of the ligand.
Application in Homogeneous and Heterogeneous Catalysis
The ability of the quinolone scaffold to form stable metal complexes suggests its potential use in catalysis, either as part of the catalyst itself or as a precursor to a catalytically active species.
While the quinoline (B57606) framework is common in catalytic systems, the direct application of this compound complexes as catalysts is not extensively documented. However, its role as a substrate in bio-inspired catalytic reactions has been demonstrated. In studies modeling the function of dioxygenase enzymes, 3-hydroxy-4-quinolone derivatives undergo dioxygenation in the presence of catalytic amounts of non-heme iron(III) complexes. acs.orgresearchgate.net
Furthermore, the synthesis of 3-hydroxy-4-quinolone itself can be achieved through catalytic methods. A green, one-pot oxidation of quinoline using an iron porphyrin catalyst and H₂O₂ in ethanol (B145695) yields 3-hydroxy-4-quinolone (in tautomeric equilibrium with 3,4-dihydroxyquinoline) as one of the products. mdpi.comresearchgate.netresearchgate.net This highlights the compound's place within catalytic reaction pathways, albeit often as a product or substrate rather than the catalyst itself.
Enantioselective catalysis, which produces a specific stereoisomer of a product, is a critical technology in modern chemistry. This is often achieved by using a chiral ligand to create an asymmetric environment around a metal catalyst. While there are no specific reports on the use of chiral this compound ligands, the broader class of chiral quinoline derivatives is widely used for this purpose. researchgate.net
A hypothetical chiral this compound ligand could be designed by introducing a chiral center onto the quinoline backbone, for instance, at positions 5, 6, 7, or 8, away from the chelating 3-hydroxy-4-oxo moiety. This chiral, bidentate ligand could then be complexed with a suitable transition metal (e.g., copper, palladium, rhodium). The resulting chiral metal complex could potentially catalyze a variety of asymmetric reactions, such as aldol (B89426) additions, Michael additions, or cycloadditions. The stereochemical outcome of the reaction would be directed by the fixed, chiral geometry of the ligand, demonstrating the potential of the this compound scaffold as a platform for developing new asymmetric catalysts.
Precursor for Advanced Organic Materials
This compound serves as a fundamental building block for a variety of complex and functional organic molecules, particularly those with significant biological activity. Its structure is the core of the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, a key intercellular signaling molecule that regulates virulence and biofilm formation in the pathogen Pseudomonas aeruginosa. mdpi.comnih.govacs.org The biosynthesis of PQS and over 50 other related quinolone natural products relies on precursors that ultimately form the 3-hydroxy-4-quinolone core. mdpi.comacs.orgresearchgate.netbiorxiv.org
The natural pigment 3,4-dihydroxyquinoline-2-carboxylic acid, found in marine sponges, is another example of a functional molecule derived from this scaffold. uni-duesseldorf.de The development of synthetic routes to these natural products and their analogs is an active area of research, highlighting the importance of the quinolone core as a precursor. uni-konstanz.deresearchgate.net Modern synthetic techniques, such as the Suzuki-Miyaura cross-coupling reaction, have been employed to attach various substituents to the quinolone core, demonstrating its suitability for chemical modification. researchgate.netbeilstein-journals.org
Although not widely reported, the diol functionality also presents an opportunity for creating advanced materials through polymerization or by serving as a platform for cross-coupling reactions, analogous to strategies used for pyridine-3,4-diols, to build extended π-systems for applications in organic electronics. acs.org
Monomer for Polymer Synthesis (e.g., Polyquinolines)
Polyquinolines are a class of polymers known for their high thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications. The synthesis of these polymers often involves the incorporation of quinoline units into the polymer backbone. Although this compound is not a typical monomer, its derivatives, particularly N-substituted 3-hydroxyquinolin-4(1H)-ones, are valuable intermediates in creating more complex polymer structures.
Research has demonstrated synthetic routes to N-arylated 3-hydroxyquinolin-4(1H)-ones, which can serve as building blocks for larger polymeric systems. rsc.orgsemanticscholar.orgnih.gov These methods often utilize polymer-supported synthesis, which allows for the efficient and high-throughput creation of a library of quinolinone-based monomers. semanticscholar.orgnih.gov The general strategy involves the synthesis of N-substituted anthranilic acid derivatives, followed by cyclization to form the N-substituted 3-hydroxyquinolin-4(1H)-one core. rsc.orgnih.gov The ability to introduce various substituents on the nitrogen atom and other parts of the quinoline ring allows for precise tuning of the resulting polymer's properties, such as solubility and thermal behavior.
Table 1: Synthesis of N-Substituted 3-hydroxyquinolin-4(1H)-ones for Polymer Applications
| Starting Materials | Synthetic Method | Product Type | Potential Application | Reference |
|---|---|---|---|---|
| 1-methyl-2-iodoterephthalate, Substituted Anilines | Buchwald–Hartwig Amination, Reductive Amination | N-arylated 3-hydroxyquinolin-4(1H)-ones | Building blocks for functional polymers | rsc.orgnih.gov |
| Polymer-supported Anthranilates, Bromoacetophenones | Solid-Phase Synthesis, Cyclization | Polymer-bound 3-hydroxyquinolin-4(1H)-ones | Monomers for high-performance polyquinolines | semanticscholar.org |
Optoelectronic and Photonic Materials (e.g., Nonlinear Optical Materials)
Quinoline derivatives are widely investigated for their applications in optoelectronics, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. nih.govchemrxiv.orgsci-hub.se NLO materials can alter the properties of light, which is crucial for technologies like frequency conversion and optical switching. mdpi.com The electron-withdrawing nature of the quinoline ring system contributes to the charge-transfer properties essential for NLO activity. analis.com.my
Theoretical and experimental studies have been conducted on various quinoline derivatives to evaluate their NLO properties. For instance, density functional theory (DFT) calculations on compounds like 3-chloro-4-hydroxyquinolin-2(1H)-one have been used to predict their hyperpolarizability, a key measure of NLO activity. ijcce.ac.irijcce.ac.ir Other research has focused on quinoline-chalcone hybrids and tris(8-hydroxyquinoline) aluminum (Alq3), which have shown significant third-order NLO responses. researchgate.netrsc.org These studies highlight that the 3-hydroxy-4-quinolone scaffold, when appropriately substituted, can be a component of molecules with substantial NLO properties.
Table 2: Nonlinear Optical (NLO) Properties of Selected Quinoline Derivatives
| Compound | Method | Key Finding | Significance | Reference |
|---|---|---|---|---|
| Tris(8-hydroxyquinoline) aluminum (Alq3) | Z-scan Technique | High third-order NLO susceptibility (χ⁽³⁾) of ~10⁻⁶ esu. | Potential for use in NLO devices. | researchgate.net |
| Quinoline-benzodioxole chalcone | DFT Calculations & Experimental | Strong NLO properties and thermal stability. | Promising for optical devices in the biomedical field. | rsc.org |
| N-phenylpropanamide derivatives | DFT Calculations | Significant first hyperpolarizabilities (β). | Potential for NLO applications. | nih.gov |
Supramolecular Assembly and Self-Organization
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. The planar structure of the quinoline ring and the hydrogen-bonding capabilities of the hydroxyl and keto groups in this compound make its derivatives excellent candidates for building supramolecular assemblies.
Studies on 3-hydroxyquinolone derivatives have shown their involvement in excited-state intramolecular proton transfer (ESIPT) within supramolecular systems. acs.org This process, where a proton moves from the hydroxyl group to the carbonyl oxygen upon photoexcitation, is highly sensitive to the molecular environment and is a key feature in the design of responsive materials. Furthermore, polycyclic structures incorporating quinolinone and pyridazine (B1198779) moieties have demonstrated a remarkable ability to form complex supramolecular architectures. mdpi.com These assemblies are of interest for creating materials with novel catalytic or sensing properties. The self-assembly process can be controlled by factors such as solvent and temperature, leading to different dimensional structures. numberanalytics.com
Utility in Analytical Chemistry as a Reagent
The structural features of this compound, specifically the presence of nitrogen and oxygen atoms capable of coordinating with metal ions, make its derivatives valuable in analytical chemistry.
Complexing Agent for Metal Ion Detection
The ability of quinoline derivatives to chelate metal ions is well-established. This property is exploited in the development of sensors for detecting and quantifying metal ions in various samples. The 3-hydroxy-4-quinolone scaffold, in particular, can act as a bidentate ligand, binding to metal ions and often producing a measurable optical response.
Research has shown that 4-hydroxyquinoline (B1666331) derivatives functionalized with additional coordinating groups can selectively bind to metal ions like Zn²⁺ and Cd²⁺. nih.gov This binding can induce a tautomeric switch from the enol (hydroxy) form to the keto (one) form, which is accompanied by a distinct change in the molecule's fluorescence, allowing for sensitive detection. nih.gov For example, 2-heptyl-3-hydroxy-4-quinolone, a molecule from the Pseudomonas quinolone signal (PQS) family, is known to trap ferric iron (Fe³⁺), highlighting the chelating ability of this structural motif. researchgate.net
Table 3: Metal Ion Detection Using 3-Hydroxy-4-Quinolone Derivatives
| Derivative Type | Target Ion(s) | Detection Mechanism | Analytical Signal | Reference |
|---|---|---|---|---|
| 4-Hydroxyquinoline with imino side arms | Zn²⁺, Cd²⁺ | Chelation-induced tautomeric switch | Fluorometric "turn-on" | nih.gov |
| 2-Heptyl-3-hydroxy-4-quinolone (PQS) | Fe³⁺ | Chelation | - | researchgate.net |
| Indole-coupled chemosensor | Zn²⁺, Mn²⁺ | Chelation-induced enhanced fluorescence (CHEF) | Fluorescence enhancement | rsc.org |
Fluorescent Probe Development (for non-biological applications)
The intrinsic fluorescence of the quinoline ring system makes it a popular fluorophore in the design of chemical sensors. researchgate.netsioc-journal.cn Derivatives of 3-hydroxyquinolin-4(1H)-one are particularly interesting because they can exhibit dual fluorescence emission resulting from excited-state intramolecular proton transfer (ESIPT). acs.orgresearchgate.net This phenomenon leads to two well-separated emission bands corresponding to the normal and tautomeric forms of the molecule. The ratio of the intensities of these two bands can be sensitive to the local environment, making these compounds suitable as ratiometric fluorescent probes. researchgate.net
Research has focused on synthesizing various 2-aryl and 2-alkenyl substituted 3-hydroxyquinolin-4(1H)-ones to tune their photophysical properties. researchgate.netresearchgate.net By modifying the substituents, researchers can alter the excitation and emission wavelengths, as well as the quantum yield, to develop probes for specific analytical applications, including the detection of metal ions or changes in pH. nih.govresearchgate.net While many applications are in bio-imaging, the principles are directly applicable to the development of probes for environmental and materials analysis. cymitquimica.commagtech.com.cnmdpi.com
Table 4: Fluorescence Properties of Selected 3-Hydroxyquinolin-4(1H)-one Derivatives
| Derivative | Key Feature | Excitation Max (nm) | Emission Max (nm) | Potential Application | Reference |
|---|---|---|---|---|---|
| 2-Aryl-3HQs | Dual fluorescence (ESIPT) | ~350-400 | ~430 and ~530 | Ratiometric pH indicators, molecular probes | acs.orgresearchgate.netresearchgate.net |
| 2-Alkenyl-3HQs | Two separated emission bands | High values | - | Fluorescent agents | researchgate.net |
| 3HQ-Carboxamides | Tunable fluorescence | - | - | Fluorescent labels | researchgate.net |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of quinoline (B57606) derivatives. The selection of a specific technique depends on the analyte's properties, such as polarity, volatility, and thermal stability, as well as the analytical objective, whether it is for preparative purification or trace-level quantification.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like Quinoline-3,4-diol. The development of a robust HPLC method is critical for achieving accurate and reproducible results.
Method Development Insights: Developing an HPLC method for quinoline derivatives involves the careful selection of a stationary phase, mobile phase, and detector. chromatographyonline.com Reversed-phase liquid chromatography (RPLC) is the most common mode, typically employing a C18 or a phenyl-modified silica (B1680970) column. chromatographyonline.comtandfonline.comtandfonline.com The choice between these depends on the specific selectivity required to separate the target analyte from impurities or other components in the matrix. For instance, naphthylpropyl stationary phases have demonstrated high selectivity for certain quinoline alkaloids. tandfonline.comtandfonline.com
The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403), acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities. chromatographyonline.com For ionizable compounds such as this compound, controlling the pH of the mobile phase is crucial to ensure consistent retention times and peak shapes. researchgate.net Ion-pair HPLC, which involves adding an ion-pairing reagent to the mobile phase, can be employed to improve the retention and separation of ionic quinoline compounds. researchgate.net
Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths. tandfonline.comresearchgate.net This is particularly useful for identifying and confirming the purity of chromatographic peaks.
Table 1: Exemplary HPLC Conditions for Analysis of Quinoline Derivatives
| Parameter | Condition 1 (General RPLC) | Condition 2 (Ion-Pair) | Condition 3 (Alternative Selectivity) |
|---|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) chromatographyonline.com | C18 or similar researchgate.net | Naphthylpropyl tandfonline.comtandfonline.com |
| Mobile Phase A | 0.1% Formic Acid in Water chromatographyonline.com | Aqueous buffer (e.g., phosphate) with ion-pairing reagent | Water tandfonline.com |
| Mobile Phase B | Acetonitrile chromatographyonline.com | Acetonitrile or Methanol researchgate.net | Methanol tandfonline.com |
| Gradient | Linear gradient (e.g., 5% to 95% B) | Isocratic or Gradient researchgate.net | Isocratic (e.g., 50/50 v/v) tandfonline.com |
| Detection | UV/PDA (e.g., 254 nm, 330 nm) | UV/PDA researchgate.net | UV/Vis tandfonline.com |
| Application Note | General-purpose method for purity and stability testing. | Enhanced retention for ionic quinoline derivatives. researchgate.net | High selectivity for specific alkaloid separations. tandfonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. reading.ac.uk Due to the presence of two polar hydroxyl groups, this compound itself is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to convert the polar -OH groups into less polar, more volatile moieties. jfda-online.com
Derivatization and Analysis: The most common derivatization technique for compounds containing hydroxyl groups is silylation. jfda-online.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. jfda-online.comaocs.org
Once derivatized, the sample is injected into the GC-MS system. Separation occurs in a capillary column (e.g., HP-5MS) as a function of the analyte's boiling point and interactions with the stationary phase. madison-proceedings.comacademicjournals.org The eluting compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. aocs.org The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. For this compound, the mass spectrum of its TMS derivative would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragment ions resulting from the loss of silyl (B83357) groups and fragmentation of the quinoline ring structure. The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification of the target analyte. madison-proceedings.com
Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxylated Compounds
| Reagent Type | Example Reagent | Target Functional Groups | Key Advantages |
|---|---|---|---|
| Silylation | BSTFA, MSTFA jfda-online.com | -OH, -NH, -SH, -COOH | Forms thermally stable and volatile derivatives; widely applicable. jfda-online.com |
| Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) jfda-online.com | -OH, -NH, -SH | Increases volatility; can improve detectability with electron capture detectors. jfda-online.com |
| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | -OH (phenolic), -COOH | Creates derivatives with high electron affinity, suitable for sensitive detection. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for the qualitative analysis of quinoline derivatives. vividsf.comuad.ac.id Its primary applications are monitoring the progress of chemical reactions and assessing the purity of starting materials, intermediates, and final products. nih.govijcrt.orgmdpi.com
Practical Application: In the synthesis of quinoline compounds, TLC is used to track the consumption of reactants and the formation of the product over time. nih.govijcrt.org A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on a glass or aluminum support) alongside the starting materials. ijpsr.com The plate is then developed in a chamber containing an appropriate mobile phase, which is a solvent or mixture of solvents (e.g., petroleum ether:ethyl acetate). nih.gov The different components of the mixture travel up the plate at different rates based on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation.
After development, the separated spots are visualized. Since many quinoline derivatives are colorless, visualization is often achieved by exposing the plate to iodine vapor, which reversibly stains organic compounds, or by viewing the plate under UV light (254 nm) if the compounds are UV-active or if a fluorescent indicator is incorporated into the TLC plate. nih.govijpsr.comepfl.ch Specific spray reagents can also be used to generate colored spots for certain classes of compounds, such as those containing phenolic or diol groups. epfl.ch The relative position of a spot is described by its retention factor (Rf value), which can be used for identification purposes. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the progression of the reaction. ijcrt.org TLC is also an excellent tool for a quick preliminary assessment of product purity before employing more quantitative methods like HPLC. ijpsr.comchemijournal.com
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a highly sensitive and selective alternative for the analysis of electroactive compounds like this compound. The quinoline ring system and the dihydroxy (catechol-like) substitution on the benzene (B151609) ring are both redox-active moieties, making this compound an excellent candidate for electrochemical investigation. researchgate.netresearchgate.net
Cyclic Voltammetry (CV) is a potent electroanalytical technique used to study the redox behavior of chemical species. ajrconline.orgpalmsens.com In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a switching potential and then back again, while the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.
For this compound, CV can provide valuable information about its oxidation and reduction potentials, the reversibility of the redox processes, and the kinetics of electron transfer. palmsens.com The diol group is expected to undergo a reversible or quasi-reversible two-electron, two-proton oxidation to the corresponding quinone, similar to catechol. The quinoline nucleus itself can also undergo reduction at negative potentials. ajrconline.org The peak potentials in the voltammogram are characteristic of the species being studied, while the peak currents are proportional to its concentration, allowing for quantitative analysis. palmsens.com
Amperometry involves holding the electrode at a fixed potential (chosen based on CV data) and measuring the current as a function of time. This technique is often used in electrochemical detectors for HPLC or in biosensors due to its high sensitivity and simplicity. rsc.orgnih.gov
Table 3: Information Derived from Cyclic Voltammetry Studies
| Parameter | Information Gained | Relevance to this compound |
|---|---|---|
| Peak Potential (Ep) | Thermodynamics of the redox reaction (oxidation/reduction potentials). palmsens.com | Identifies the potential at which the diol group oxidizes and the quinoline ring reduces. |
| Peak Current (Ip) | Proportional to the analyte concentration. palmsens.com | Enables quantitative determination of the compound. |
| Peak Separation (ΔEp) | Reversibility of the electron transfer process. | Indicates the electrochemical stability of the oxidized/reduced forms. |
| Scan Rate Dependence | Information on reaction kinetics and mechanism (e.g., diffusion-controlled vs. adsorption-controlled). ajrconline.orgpalmsens.com | Helps to understand how the compound interacts with the electrode surface. |
The development of electrochemical sensors for the specific and sensitive detection of this compound is a promising area of research. These sensors typically consist of a working electrode that has been modified to enhance its interaction with the target analyte. ashdin.com
The inherent electroactivity of this compound makes it suitable for direct detection at a variety of electrode materials, such as glassy carbon or carbon paste electrodes. researchgate.netelectrochemsci.org However, to improve sensitivity and selectivity, the electrode surface can be modified with nanomaterials like carbon nanotubes (CNTs) or graphene, which offer high surface area and fast electron transfer kinetics. canatu.com Further functionalization can be achieved by incorporating specific recognition elements, such as enzymes or molecularly imprinted polymers (MIPs), onto the electrode surface.
For instance, a sensor could be developed based on the specific interaction between the diol group of the molecule and a boronic acid-functionalized polymer on the electrode. acs.org Alternatively, an enzyme-based biosensor could utilize an oxidase that specifically reacts with the diol moiety, with the sensor detecting the resulting change in current from the consumption of a mediator or the production of hydrogen peroxide. The design of such sensors aims to translate the molecular recognition event into a measurable electrical signal, enabling rapid and sensitive quantification of this compound in various samples. acs.orglcms.cz
Spectrophotometric and Fluorometric Methods for Quantification
The quantification of this compound in various matrices can be achieved through spectrophotometric and fluorometric techniques. These methods are valued for their accessibility, speed, and sensitivity. Spectrophotometry measures the absorption of light by the analyte, while fluorometry measures the emission of light from the analyte after excitation with a specific wavelength. The choice between these methods often depends on the required sensitivity and the sample matrix, with fluorometry generally offering lower detection limits. lambda-at.com
The inherent chromophoric and potential fluorophoric properties of the quinoline ring system form the basis for its direct quantification. mdpi.com The diol substitution at the 3 and 4 positions influences the electronic transitions within the molecule, affecting its absorption and emission spectra. nih.gov For instance, quinolinol-based indium complexes exhibit low-energy absorption bands attributable to quinolinol-centered π–π* charge transfer transitions. mdpi.com
Derivatization Strategies for Enhanced Detection
To improve the sensitivity and selectivity of spectrophotometric and fluorometric assays for this compound, derivatization strategies can be employed. These strategies involve chemically modifying the analyte to introduce a new functional group, known as a chromophore or fluorophore, which enhances its light-absorbing or light-emitting properties. slideshare.net
Given the presence of a catechol-like diol system in this compound, derivatization agents that react with vicinal hydroxyl groups are particularly relevant.
Potential Derivatization Reactions for this compound:
Complexation with Boric Acid: The diol group can form a stable ion-pair complex with boric acid in a weakly alkaline solution. This complexation can alter the electronic properties of the quinoline ring, potentially leading to a shift in the absorption maximum or an enhancement of fluorescence, which can be exploited for quantification. nih.gov
Oxidative Coupling Reactions: Reagents like 4-aminoantipyrine (B1666024) (4-AAP) can undergo oxidative coupling with phenolic compounds in the presence of an oxidizing agent to form colored products that can be measured spectrophotometrically. scispace.com This approach could be adapted for this compound.
Fluorogenic Derivatization: Reagents such as 1,2-diphenylethylenediamine (DPE) can react with catechol structures to form highly fluorescent and stable benzoxazole (B165842) derivatives. nih.govcapes.gov.br This would significantly enhance the sensitivity of fluorometric detection. Another potential fluorogenic reagent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with catechols under mild conditions to form stable, fluorescent derivatives. uq.edu.au
The selection of a derivatization strategy depends on factors such as the reaction conditions, the stability of the resulting derivative, and the potential for interference from other components in the sample matrix.
Calibration Curves and Limit of Detection Studies
The quantification of this compound using spectrophotometric or fluorometric methods necessitates the construction of a calibration curve and the determination of the method's limit of detection (LOD) and limit of quantitation (LOQ). hunterlab.com
A calibration curve is a graphical representation of the relationship between the concentration of an analyte and the instrumental response (e.g., absorbance or fluorescence intensity). labmanager.comuknml.com It is constructed by measuring the response of a series of standard solutions of known concentrations. researchgate.net The resulting data points are then plotted, and a linear regression analysis is typically performed to obtain the equation of the line (y = mx + c), where 'y' is the response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. uknml.com This equation is then used to determine the concentration of the analyte in unknown samples by measuring their response. hunterlab.com
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument. wasatchphotonics.com It is often calculated as three times the standard deviation of the blank measurement divided by the slope of the calibration curve. astm.org The limit of quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is typically calculated as ten times the standard deviation of the blank measurement divided by the slope of the calibration curve. perkinelmer.com
Fluorometric methods generally provide lower LODs compared to spectrophotometric methods because they measure the emitted light directly against a dark background, resulting in a better signal-to-noise ratio at low concentrations. lambda-at.com
Illustrative Data for a Hypothetical Spectrophotometric Assay of this compound:
Table 1: Example Calibration Data for Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.105 |
| 2.5 | 0.258 |
| 5.0 | 0.512 |
| 7.5 | 0.765 |
| 10.0 | 1.020 |
Based on such data, a linear regression would be performed to establish the relationship between concentration and absorbance.
Illustrative Data for a Hypothetical Fluorometric Assay of this compound:
Table 2: Example Calibration Data for Fluorometric Analysis
| Concentration (ng/mL) | Fluorescence Intensity (a.u.) |
|---|---|
| 5 | 150 |
| 10 | 305 |
| 25 | 760 |
| 50 | 1525 |
| 100 | 3050 |
The significantly lower concentrations used in the fluorometric example illustrate the higher sensitivity of this technique.
Environmental Fate and Degradation Studies of Quinoline 3,4 Diol
Photodegradation Pathways and Kinetics
Chemical Degradation Mechanisms in Various Media
Detailed experimental data on the chemical degradation mechanisms of Quinoline-3,4-diol in different environmental media, such as water and soil, are scarce. The chemical stability and reactivity of this compound will largely depend on the specific conditions of the medium, including pH, temperature, and the presence of oxidizing or reducing agents. Generally, hydroxylated aromatic compounds can be susceptible to oxidation. In the context of advanced oxidation processes used for wastewater treatment, hydroxyl radicals are known to react with quinoline (B57606), leading to the formation of hydroxylated derivatives and subsequent ring cleavage. While not specifically studied for this compound, it is anticipated that similar reactive oxygen species would lead to its further transformation and eventual mineralization.
Biodegradation in Environmental Systems (e.g., Microbial Degradation, Biofilm Systems)
The biodegradation of quinoline and its derivatives has been the subject of numerous studies, and it is in this context that the role of this compound as a metabolic intermediate becomes apparent. While not a commonly reported metabolite in many quinoline degradation pathways, its formation and subsequent breakdown are catalyzed by specific microbial enzymes.
In the microbial degradation of certain quinoline compounds, this compound (or its tautomer, 3-hydroxy-4(1H)-quinolone) is a key intermediate. For instance, the degradation of 1H-4-oxoquinoline by Pseudomonas putida 33/1 proceeds through hydroxylation at the C-3 position to form 1H-3-hydroxy-4-oxoquinoline. nih.gov This compound is then subject to further enzymatic action. The ultimate products of this specific pathway are N-formylanthranilate and carbon monoxide, indicating the cleavage of the heterocyclic ring of the quinoline structure. nih.govwikipedia.org
Table 1: Microbial Metabolites in a Degradation Pathway Involving this compound
| Precursor Compound | Intermediate Compound | Final Products |
| 1H-4-Oxoquinoline | This compound (3-Hydroxy-4(1H)-quinolone) | N-Formylanthranilate, Carbon Monoxide |
The primary enzyme responsible for the degradation of this compound is 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase (Qdo). nih.gov This enzyme has been identified and characterized in bacteria such as Pseudomonas putida 33/1. nih.govnih.gov It belongs to the family of oxidoreductases and specifically to the α/β hydrolase-fold superfamily. nih.gov
Table 2: Key Enzyme in the Degradation of this compound
| Enzyme Name | Enzyme Commission (EC) Number | Substrate | Products |
| 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase | 1.13.11.47 | 3-Hydroxy-1H-quinolin-4-one, O₂ | N-Formylanthranilate, CO |
The catalytic mechanism of this dioxygenase is noteworthy as it involves the cleavage of the N-heterocyclic ring and the formation of carbon monoxide. nih.govwikipedia.org The enzyme catalyzes the insertion of both atoms of a molecular oxygen molecule into the substrate, leading to the breakdown of the quinoline ring structure. oup.com Studies involving site-directed mutagenesis have provided insights into the active site and the potential catalytic mechanism of this enzyme. nih.govoup.com
Challenges and Future Directions in Quinoline 3,4 Diol Research
Development of Novel and More Efficient Synthetic Strategies
The synthesis of the quinoline (B57606) scaffold is well-established through classic name reactions like the Skraup, Friedländer, and Doebner-von Miller syntheses. tandfonline.commdpi.comresearchgate.net However, many of these traditional methods are hampered by drawbacks such as harsh reaction conditions, the use of toxic reagents, and low yields. mdpi.com The synthesis of specifically substituted quinolines, such as quinoline-3,4-diol, often requires multi-step procedures that can be inefficient.
Future research must prioritize the development of more direct and efficient synthetic routes. Modern synthetic methodologies, which have been successfully applied to other quinoline derivatives, offer promising avenues. numberanalytics.com These include:
Metal-Catalyzed Reactions: Transition metal catalysts, including those based on palladium, copper, iron, and nickel, have proven highly effective for constructing the quinoline core through C-H activation and cross-coupling reactions. numberanalytics.comrsc.orgorganic-chemistry.org Adapting these catalytic systems for the regioselective synthesis of this compound could provide high-yield pathways from readily available starting materials. rsc.orgmdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations, including quinoline synthesis. tandfonline.com Exploring microwave-assisted protocols for this compound could lead to more energy-efficient and rapid production.
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. rsc.org Designing a one-pot, multicomponent reaction for this compound would represent a significant advancement over traditional, stepwise syntheses. rsc.orgnih.gov
Table 1: Comparison of Synthetic Strategies for Quinoline Scaffolds
| Strategy | Typical Characteristics | Advantages for this compound Synthesis | Challenges |
|---|---|---|---|
| Traditional Methods (e.g., Friedländer, Skraup) | Harsh conditions (strong acids, high temperatures), use of toxic reagents. mdpi.comresearchgate.net | Well-established and understood reaction mechanisms. | Low yields, poor regioselectivity, significant waste generation. mdpi.comijpsjournal.com |
| Metal-Catalyzed Synthesis (e.g., Pd, Cu, Fe) | Milder reaction conditions, high functional group tolerance. numberanalytics.comrsc.orgorganic-chemistry.org | Potential for high efficiency and regioselectivity, access to diverse derivatives. mdpi.com | Catalyst cost, potential for metal contamination in the final product. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. tandfonline.com | Increased energy efficiency, faster optimization of reaction conditions. | Scalability can be an issue for industrial production. |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, operational simplicity. rsc.orgnih.gov | Highly efficient and sustainable, rapid generation of molecular diversity. | Requires careful design and optimization of reaction conditions. |
Exploration of Untapped Applications in Advanced Materials Science and Sustainable Catalysis
Quinoline derivatives are recognized for their significant potential in materials science due to their robust chemical and thermal stability, fluorescence, and electron-transporting capabilities. rsc.orgmdpi.com These properties have led to their use in organic light-emitting diodes (OLEDs) and as promising materials for photovoltaic solar cells. d-nb.infonih.gov
The specific structure of this compound, with its two hydroxyl groups, offers unique opportunities for tuning these electronic properties. Future research should focus on:
Optoelectronic Materials: Investigating the photophysical properties of this compound and its derivatives to assess their suitability for use as emitters or host materials in OLEDs. mdpi.comnih.gov The diol functionality could be used to modify solubility and film-forming properties, which are critical for device fabrication.
Photovoltaics: Exploring the use of this compound as a building block for donor or acceptor materials in organic solar cells. d-nb.infonih.gov Its electron-rich nature and potential for modification make it an attractive candidate. rsc.org
Corrosion Inhibition: Quinoline derivatives have demonstrated efficacy as corrosion inhibitors for metals. dntb.gov.uadntb.gov.ua The hydroxyl groups on this compound could enhance its adsorption onto metal surfaces, making it a potentially superior corrosion inhibitor that warrants investigation.
In the realm of sustainable catalysis, the diol moiety of this compound makes it an excellent candidate as a bidentate ligand for metal catalysts. The nitrogen and oxygen atoms can coordinate with a metal center, potentially creating highly active and selective catalysts for various organic transformations. rsc.org Future work should involve synthesizing metal complexes of this compound and evaluating their catalytic performance in reactions such as cross-couplings and dehydrogenations. rsc.orgacs.org
Table 2: Potential Untapped Applications for this compound
| Application Area | Rationale Based on Molecular Structure | Key Research Questions |
|---|---|---|
| Advanced Materials (OLEDs, Photovoltaics) | The quinoline core provides thermal stability and electron-transport properties; the diol groups can tune solubility and electronic energy levels. rsc.orgmdpi.comd-nb.info | What are the fluorescence quantum yields and absorption spectra? How does the diol functionality impact device performance and stability? |
| Corrosion Inhibition | Quinoline derivatives can form protective films on metal surfaces; the hydroxyl groups can enhance surface adsorption through hydrogen bonding or chelation. dntb.gov.uadntb.gov.ua | How effectively does it inhibit the corrosion of mild steel or other alloys in acidic or saline environments? What is the mechanism of inhibition? |
| Sustainable Catalysis | The N,O-bidentate chelation offered by the diol structure can stabilize metal centers, creating robust and potentially recyclable catalysts. rsc.org | What is the catalytic activity and selectivity of this compound-metal complexes in important organic reactions? Can the catalyst be easily recovered and reused? |
Synergistic Integration of Advanced Characterization Techniques with Computational Methodologies
A modern approach that combines advanced experimental characterization with powerful computational modeling is essential for accelerating the pace of research on this compound. researchgate.net Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of molecules, guiding experimental efforts and helping to interpret results. rsc.orguantwerpen.be
Future research should embrace this synergy:
Predictive Modeling: Use DFT to predict the geometric and electronic properties of this compound, including its HOMO-LUMO energy levels, absorption spectra, and nonlinear optical properties. rsc.orgmdpi.comresearchgate.net These predictions can help identify the most promising derivatives for synthesis and testing in materials applications.
Spectroscopic Analysis: Combine experimental spectroscopic data from techniques like FT-IR, NMR, and UV-Vis with theoretical calculations to achieve unambiguous structure elucidation and a detailed understanding of vibrational modes and electronic transitions. researchgate.netnih.gov
Mechanism Elucidation: Employ computational modeling to investigate reaction mechanisms for both the synthesis and application of this compound. For instance, modeling can clarify the binding mode of the molecule to a metal surface in corrosion inhibition or the active site of an enzyme. uantwerpen.be
Table 3: Synergistic Methodologies for this compound Research
| Research Goal | Experimental Techniques | Computational Methods | Expected Outcome |
|---|---|---|---|
| Structural Elucidation | X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR). nih.govacs.org | Geometry Optimization, Vibrational Frequency Analysis (DFT). researchgate.net | Confirmed molecular structure and correlation between experimental and theoretical spectroscopic data. |
| Electronic Properties | UV-Vis Spectroscopy, Cyclic Voltammetry (CV). researchgate.net | Time-Dependent DFT (TD-DFT) for absorption spectra, HOMO/LUMO energy calculations. rsc.orgmdpi.com | Understanding of photophysical properties and prediction of suitability for optoelectronic applications. |
| Reactivity and Interactions | Kinetic studies, binding assays, electrochemical measurements. dntb.gov.uauantwerpen.be | Molecular Docking, Reaction Pathway Modeling, Non-covalent Interaction (NCI) analysis. uantwerpen.be | Insight into reaction mechanisms, binding affinities, and intermolecular forces driving applications. |
Addressing Sustainability and Green Chemistry Principles in this compound Synthesis and Application
The principles of green chemistry are paramount for the future of chemical synthesis and manufacturing. numberanalytics.comijpsjournal.com Applying these principles to this compound is not just an environmental consideration but also a driver of innovation, pushing for more efficient and cost-effective processes.
Future directions must be firmly rooted in sustainability:
Greener Synthetic Routes: The development of synthetic methods that utilize environmentally benign solvents (such as water or ethanol), reduce waste, and operate at lower temperatures is crucial. ijpsjournal.comresearchgate.net Catalyst-free reactions or the use of recyclable and biodegradable catalysts, such as those derived from natural products, should be a primary focus. tandfonline.comresearcher.life
Atom Economy: Synthetic strategies should be designed to maximize the incorporation of atoms from the starting materials into the final product, a core principle of atom economy. ijpsjournal.com One-pot and tandem reactions are particularly effective in this regard. rsc.org
Renewable Feedstocks: While a long-term goal, research into synthesizing quinoline precursors from renewable biomass sources instead of petroleum-based feedstocks would represent a major leap in sustainability. numberanalytics.com
By embedding green chemistry principles into the research and development of this compound, the scientific community can ensure that its future applications are not only technologically advanced but also environmentally responsible.
Table 4: Green Chemistry Approaches for this compound
| Green Chemistry Principle | Application in Synthesis and Use | Potential Impact |
|---|---|---|
| Waste Prevention | Designing one-pot, multicomponent reactions to minimize intermediate purification steps. rsc.orgresearchgate.net | Reduced solvent use, lower material loss, and decreased generation of chemical waste. |
| Safer Solvents and Reagents | Using water, ethanol (B145695), or ionic liquids as reaction media; replacing hazardous reagents with safer alternatives. tandfonline.comnumberanalytics.comresearchgate.net | Improved safety for researchers and reduced environmental pollution from volatile organic compounds (VOCs). |
| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis; developing reactions that proceed at ambient temperature. tandfonline.com | Lower energy consumption, reduced carbon footprint, and potentially lower production costs. |
| Use of Catalysis | Developing highly efficient and selective catalysts (including biocatalysts) that can be used in small amounts and recycled. ijpsjournal.comresearcher.life | Increased reaction efficiency, reduced waste from stoichiometric reagents, and enhanced sustainability through catalyst reuse. |
Q & A
What are the recommended synthetic routes for Quinoline-3,4-diol and its derivatives in academic research?
Basic Research Question
The synthesis of this compound derivatives often involves cyclization and alkylation reactions. For example, a one-pot synthesis method starting from diaminonaphthalene derivatives can yield octahydroquinoquinoline-3,6-diol via epichlorohydrin alkylation followed by intramolecular cyclization . Another approach involves esterification of quinaldic acid with phenolic compounds using phosphorous oxychloride as a catalyst, yielding substituted quinoline carboxylates . Key considerations include:
- Catalyst selection : Phosphorous oxychloride enhances esterification efficiency.
- Reaction monitoring : TLC or HPLC-MS can track intermediate formation.
- Purification : Recrystallization (e.g., ethanol) improves purity for X-ray crystallography .
How can researchers characterize the structural and physicochemical properties of this compound?
Basic Research Question
Characterization requires multi-modal techniques:
- Spectroscopy :
- Crystallography : Resolves 3D structure, including intermolecular interactions (e.g., C–H···O chains in crystal packing) .
- Physicochemical profiling :
What analytical methodologies are effective in identifying this compound metabolites in biological systems?
Advanced Research Question
Metabolite identification in biological matrices involves:
- HPLC-MS/MS :
- Glucuronide conjugate detection : β-glucuronidase hydrolysis followed by MS3 analysis distinguishes quinoline derivatives (e.g., 2,8-quinolinediol glucuronide) from indole carboxylic acids via absence of m/z 44 peaks .
- Fragmentation patterns : Quinoline derivatives exhibit heterocyclic aromatic signatures (double bond equivalent ≥7) .
- Retention time matching : Compare experimental results with synthetic standards to confirm identity .
- Data repositories : Use PubChem or NIST databases to cross-reference spectral data .
How can researchers address contradictions in spectroscopic data during the characterization of this compound derivatives?
Advanced Research Question
Contradictions often arise from isomerism, impurities, or solvent effects. Mitigation strategies include:
- Multi-technique validation :
- Computational modeling :
- DFT calculations predict NMR chemical shifts or IR spectra to validate experimental data.
- Controlled experiments :
What in vitro models are suitable for evaluating the cytotoxicity of this compound hybrids?
Advanced Research Question
Cytotoxicity studies require robust assay design:
- Cell lines : Use cancer models (e.g., colorectal, hepatic) to assess EGFR or β-catenin inhibition .
- Assay protocols :
- MTT assay : Optimize tetrazolium dye concentration for sensitivity .
- Water-LOGSY NMR : Monitors ligand-target interactions (e.g., β-catenin binding) in real-time .
- Dose-response curves : Include IC50 calculations and positive controls (e.g., doxorubicin) for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
